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molecular formula C29H30P2 B1273038 1,5-Bis(diphenylphosphino)pentane CAS No. 27721-02-4

1,5-Bis(diphenylphosphino)pentane

Cat. No. B1273038
M. Wt: 440.5 g/mol
InChI Key: MZFPAWGWFDGCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877816B2

Procedure details

3-[5-(4-Amino-benzyl)-2-methoxy-phenoxy]-benzonitrile P-15. In an 8 mL vial equipped with a stir bar was placed (18) (250 mg, 0.798 mmol), 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (192 mg, 0.878 mmol), potassium carbonate (331 mg, 2.39 mmol), 1,5-bis(diphenylphosphino)pentane (105 mg, 0.239 mmol), and dimethylformamide (4.5 mL). The mixture was degassed with nitrogen for 15 minutes and allylpalladium(II) chloride dimer (43.8 mg, 0.120 mmol) was added. The mixture was heated to 85° C. for 18 hours. The reaction mixture was filtered through celite and to the filtrate were added water (30 mL) and saturated ammonium chloride solution (30 mL). After extractions with ethyl acetate (2×75 mL), the organic portions were combined, washed with brine (50 mL), dried (MgSO4) and concentrated. The crude material was purified by silica gel column chromatography utilizing 50% ethyl acetate/hexanes to produce 118 mg (45% yield) of P-15 as a yellow viscous oil. MS (APCI+): 331.1 (M+1), LC-MS: >99%
Name
3-[5-(4-Amino-benzyl)-2-methoxy-phenoxy]-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 18 )
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Three
Quantity
331 mg
Type
reactant
Reaction Step Four
Quantity
105 mg
Type
reactant
Reaction Step Five
Quantity
43.8 mg
Type
catalyst
Reaction Step Six
Quantity
4.5 mL
Type
solvent
Reaction Step Seven
Name
Name
Yield
45%

Identifiers

REACTION_CXSMILES
NC1C=CC(CC2C=CC(OC)=C(C=2)OC2C=C(C=CC=2)C#N)=CC=1.COC(=O)[O:29][CH2:30][C:31]1[CH:36]=[CH:35][C:34]([O:37][CH3:38])=[C:33]([O:39]C2C=CC=C(C#N)C=2)[CH:32]=1.CC1(C)C(C)(C)OB(C2C=CC(N)=CC=2)O1.C(=O)([O-])[O-].[K+].[K+].C1(P(C2C=CC=CC=2)CCCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+].CN(C)C=O>[OH:39][C:33]1[CH:32]=[C:31]([CH:36]=[CH:35][C:34]=1[O:37][CH3:38])[CH:30]=[O:29] |f:3.4.5,7.8.9.10|

Inputs

Step One
Name
3-[5-(4-Amino-benzyl)-2-methoxy-phenoxy]-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(CC=2C=CC(=C(OC=3C=C(C#N)C=CC3)C2)OC)C=C1
Step Two
Name
( 18 )
Quantity
250 mg
Type
reactant
Smiles
COC(OCC1=CC(=C(C=C1)OC)OC1=CC(=CC=C1)C#N)=O
Step Three
Name
Quantity
192 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N)C
Step Four
Name
Quantity
331 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
105 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Six
Name
Quantity
43.8 mg
Type
catalyst
Smiles
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]
Step Seven
Name
Quantity
4.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an 8 mL vial equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The mixture was degassed with nitrogen for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and to the filtrate
ADDITION
Type
ADDITION
Details
were added water (30 mL) and saturated ammonium chloride solution (30 mL)
EXTRACTION
Type
EXTRACTION
Details
After extractions with ethyl acetate (2×75 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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